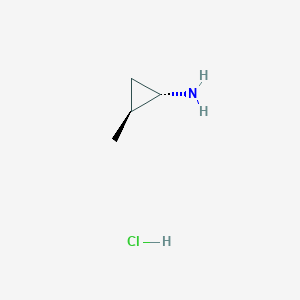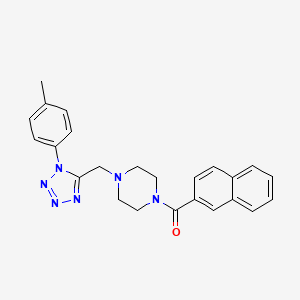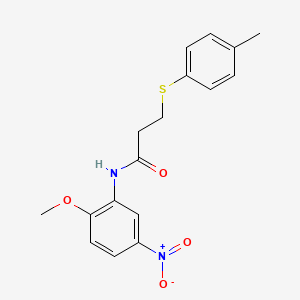![molecular formula C18H17NO3 B2938008 methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate CAS No. 339017-19-5](/img/structure/B2938008.png)
methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate” is a chemical compound with the CAS Number: 339017-19-5 . It has a molecular weight of 295.34 and its IUPAC name is methyl 3- { [ (1E)-3-oxo-2-phenyl-1-butenyl]amino}benzoate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Applications De Recherche Scientifique
Cyclization Reactions
The study by Ukrainets et al. (2014) discusses a cyclization reaction involving a similar compound, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction showcases the compound's utility in synthesizing complex heterocyclic structures which are prevalent in pharmaceuticals and agrochemicals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Organotin(IV) Complexes
Basu, Masharing, and Das (2012) focused on the synthesis and characterization of diorganotin(IV) complexes with a ligand derived from salicylaldehyde and ortho-aminophenol, which included methyl 2-{4-hydroxy-3-[(2-hydroxy-phenylimino)-methyl]-phenylazo}-benzoate. These complexes exhibit potential for applications in materials science and catalysis due to their unique structural properties (Basu, Masharing, & Das, 2012).
Iron-Catalyzed Benzylation
Kischel et al. (2007) reported an iron-catalyzed benzylation process for 1,3-dicarbonyl compounds using benzylic alcohols, demonstrating the compound's role in facilitating efficient and eco-friendly synthesis pathways. This method is significant for the synthesis of pharmaceutically relevant molecules (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Liquid Crystalline Properties
Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives to investigate their liquid crystalline behaviors, demonstrating the compound's potential in creating materials with specific mesophases and photoluminescent properties. Such materials are crucial for applications in displays and sensors (Han, Wang, Zhang, & Zhu, 2010).
Fluorescence Probe Applications
Singh and Darshi (2002) explored the absorption and fluorescence properties of similar compounds in various media, indicating their usefulness as fluorescence probes in biological and chemical sensing applications (Singh & Darshi, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . The compound has the hazard statements H302, H312, and H332, indicating harm from swallowing, skin contact, and inhalation respectively . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Propriétés
IUPAC Name |
methyl 3-[[(E)-3-oxo-2-phenylbut-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPULQPOHGTJEI-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)


![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![1-Benzyl-4-[[[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B2937948.png)